(Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate
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Overview
Description
(Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate is a synthetic organic compound that features a morpholine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with morpholine-4-carboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques would ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-chlorophenyl)methanol: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.
Uniqueness
(Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate is unique due to its specific combination of a morpholine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-10-3-1-9(2-4-10)11(14)15-19-12(17)16-5-7-18-8-6-16/h1-4H,5-8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFNCBHRLALLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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